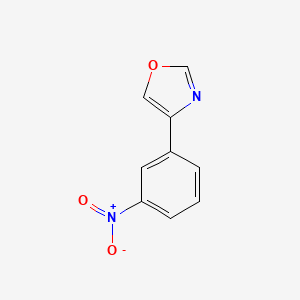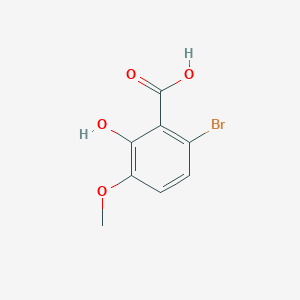![molecular formula C16H16O4 B11925353 2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)
2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2',3'-ジメトキシ-[1,1'-ビフェニル]-2-イル)酢酸は、ビフェニル誘導体のクラスに属する有機化合物です。この化合物は、ビフェニル構造に結合した2つのメトキシ基と酢酸部分の存在が特徴です。ビフェニル誘導体は、有機合成、医薬品、材料科学など、さまざまな分野で多様な用途を持つことで知られています。
2. 製法
合成経路と反応条件
2-(2',3'-ジメトキシ-[1,1'-ビフェニル]-2-イル)酢酸の合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、鈴木・宮浦カップリング反応で、これは炭素-炭素結合を形成するために広く使用されている手法です。 この反応では、2,3-ジメトキシビフェニルのボロン酸誘導体を、適切な酢酸誘導体とパラジウム触媒および塩基の存在下でカップリングさせます .
別の方法には、フリーデル・クラフツアシル化反応があり、ここで2,3-ジメトキシビフェニルを、塩化アルミニウムなどのルイス酸触媒の存在下で、アシルクロリドと反応させます 。この反応により、ビフェニル構造に酢酸部分が付加されます。
工業的生産方法
2-(2',3'-ジメトキシ-[1,1'-ビフェニル]-2-イル)酢酸の工業的生産は、通常、前述の合成経路の大規模な適用を伴います。鈴木・宮浦カップリング反応は、その高い効率と穏やかな反応条件のために好まれています。このプロセスでは、自動反応器と連続フローシステムを使用して、製品の品質と収量の一貫性を確保します。
3. 化学反応解析
反応の種類
2-(2',3'-ジメトキシ-[1,1'-ビフェニル]-2-イル)酢酸は、以下を含むさまざまな化学反応を起こします。
酸化: 強い酸化条件下で、メトキシ基を酸化して対応するキノンを形成することができます。
還元: 水素化反応を使用して、ビフェニル構造を還元してシクロヘキシル誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化反応には、通常、パラジウムまたは白金触媒の存在下で水素ガスを使用します。
生成される主な生成物
酸化: キノン誘導体。
還元: シクロヘキシル誘導体。
置換: ニトロ、スルホン酸、およびハロゲン化ビフェニル誘導体。
4. 科学研究への応用
2-(2',3'-ジメトキシ-[1,1'-ビフェニル]-2-イル)酢酸は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のための有機合成におけるビルディングブロックとして使用されています.
生物学: 抗炎症作用や抗酸化作用など、潜在的な生物活性について調査されています。
医学: さまざまな疾患を標的にした新しい医薬品の開発のための潜在的なリード化合物として研究されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2,3-dimethoxybiphenyl is coupled with an appropriate acetic acid derivative in the presence of a palladium catalyst and a base .
Another method involves the Friedel-Crafts acylation reaction, where 2,3-dimethoxybiphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction introduces the acetic acid moiety onto the biphenyl structure.
Industrial Production Methods
Industrial production of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high efficiency and mild reaction conditions. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives using hydrogenation reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, sulfonic acid, and halogenated biphenyl derivatives.
科学的研究の応用
2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
2-(2',3'-ジメトキシ-[1,1'-ビフェニル]-2-イル)酢酸の作用機序は、特定の分子標的および経路との相互作用を伴います。メトキシ基と酢酸部分は、その生物活性において重要な役割を果たします。この化合物は、酵素や受容体と相互作用して、その活性を調節し、さまざまな生理学的効果をもたらす可能性があります。 例えば、炎症経路に関与する特定の酵素を阻害し、抗炎症効果を発揮することがあります .
類似化合物との比較
類似化合物
2,2'-ジメトキシビフェニル: 酢酸部分は欠けていますが、ビフェニル基とメトキシ基を共有しています。
2,3-ジメトキシビフェニル-4-カルボン酸: 酢酸部分ではなくカルボン酸基を持つ類似の構造.
独自性
2-(2',3'-ジメトキシ-[1,1'-ビフェニル]-2-イル)酢酸は、メトキシ基と酢酸部分の両方が存在することで、独特の化学的および生物学的特性を付与しています。
特性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
2-[2-(2,3-dimethoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H16O4/c1-19-14-9-5-8-13(16(14)20-2)12-7-4-3-6-11(12)10-15(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
InChIキー |
MKPWZOMAZRRWLT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C2=CC=CC=C2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)




![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)



![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)



